ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This structure incorporates a benzothiazole moiety at position 3 and a 4-chlorobenzamido group at position 2, with an ethyl carboxylate ester at position 4. The thienopyridine scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications . The benzothiazole group enhances π-π stacking interactions, while the 4-chlorobenzamido substituent may contribute to hydrogen bonding and hydrophobic effects, influencing both solubility and target binding .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c1-2-31-24(30)28-12-11-16-19(13-28)33-23(27-21(29)14-7-9-15(25)10-8-14)20(16)22-26-17-5-3-4-6-18(17)32-22/h3-10H,2,11-13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBHCONOWRNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzo[d]thiazole and chlorobenzamide groups. Common reagents and conditions used in these reactions include:
Reagents: Ethyl esters, thionyl chloride, amines, and chlorinating agents.
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and specific solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation, nitration, or sulfonation of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Thieno[2,3-b]pyridin-4(7H)-one Derivatives (e.g., Compound 9 in )
- Core Structure: Thieno[2,3-b]pyridin-4(7H)-one (vs. thieno[2,3-c]pyridine in the target compound).
- Substituents : A 4-chlorobenzoate ester at position 3 and a phenyl group at position 7 .
B. Thiazolo[3,2-a]pyrimidine-6-carboxylates (e.g., )
- Core Structure: Thiazolo[3,2-a]pyrimidine (a sulfur-containing bicyclic system vs. the sulfur-nitrogen thienopyridine).
- Substituents : Variants include 2,4,6-trimethoxybenzylidene (), methoxy-carbonyl (), and carboxybenzylidene () groups.
- Key Differences : The thiazolo-pyrimidine core lacks the fused thiophene ring, reducing planar rigidity. Substituents like trimethoxybenzylidene increase steric bulk, which may hinder membrane permeability compared to the target compound’s benzothiazole group .
Functional Group Analogues
A. 4-Chlorobenzamido-Containing Compounds (e.g., )
- Structure: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione.
- Comparison : The 4-chlorobenzamido group in the target compound participates in N–H···O/S hydrogen bonds, similar to the triazole-thione system in . However, the latter forms a six-membered supramolecular aggregate via N–H···S and O–H···S interactions, whereas the target compound’s amido group may favor simpler dimeric interactions .
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SARs), and case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of Benzothiazole Derivative : The initial step often involves the reaction of 2-aminobenzenethiol with various acylating agents to form benzothiazole derivatives.
- Thienopyridine Core Construction : The thienopyridine structure is constructed through cyclization reactions involving thiophene and pyridine derivatives.
- Final Assembly : The final compound is obtained by coupling the benzothiazole derivative with the thienopyridine structure using amide bond formation techniques.
Anticancer Properties
Recent studies have demonstrated that compounds containing benzothiazole and thienopyridine moieties exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines, including U937 (a procaspase-3 over-expressing line) and MCF-7 (a breast cancer line). The mechanism of action involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzothiazole Moiety : This component is crucial for enhancing anticancer activity and selectivity. Compounds with electron-withdrawing groups on the benzothiazole ring have shown improved potency.
- Thienopyridine Core : Modifications on the thienopyridine structure can affect lipophilicity and cellular uptake, impacting overall efficacy.
Case Studies
Several case studies highlight the biological potential of related compounds:
- Study on Procaspase Activation : Compounds similar to this compound were evaluated for their ability to activate procaspase-3. Results indicated that certain derivatives could activate procaspase-3 effectively at concentrations as low as 10 μM .
- Inhibition of Kinases : Related compounds have been reported to inhibit various kinases involved in cancer progression. For example, a benzothiazole derivative showed an IC50 value of 0.17 µM against VEGFR-2 .
Data Tables
The following tables summarize key findings from biological evaluations:
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 3-(1,3-benzothiazol-2-yl)... | U937 | 5.2 | Procaspase activation |
| Ethyl 3-(1,3-benzothiazol-2-yl)... | MCF-7 | 6.6 | Procaspase activation |
Table 2: Structure-Activity Relationship Overview
| Structural Feature | Effect on Activity |
|---|---|
| Benzothiazole with Cl substitution | Increased potency |
| Thienopyridine core modifications | Affects lipophilicity |
Q & A
Q. What are the common synthetic strategies for this compound?
The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, Biginelli reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) are used to assemble intermediates like tetrahydropyrimidines, followed by cyclization with nucleophiles (e.g., 3-amino-5-methylisoxazole) to form fused heterocyclic cores . Solvent selection (e.g., ethanol with glacial acetic acid) and catalyst optimization (e.g., microwave-assisted conditions) are critical for yield improvement .
Q. How is the compound characterized after synthesis?
Key techniques include:
- NMR spectroscopy (1H and 13C) to confirm substituent positions and regioselectivity .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- X-ray crystallography to resolve stereochemistry and molecular packing, as demonstrated for structurally analogous thiazolo-pyrimidine derivatives .
- Elemental analysis to validate purity (>95% by calculated vs. experimental C/H/N percentages) .
Q. What key structural features influence its biological activity?
The benzothiazole moiety enhances π-π stacking with biological targets, while the 4-chlorobenzamido group improves lipophilicity and target affinity. The thieno-pyridine core contributes to conformational rigidity, as seen in similar compounds with antitumor and enzyme-inhibitory activities .
Q. What analytical techniques confirm purity and identity?
- HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>98%) .
- TLC (silica gel, ethyl acetate/hexane eluents) for rapid monitoring of reaction progress .
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
- Compare experimental data with computational predictions (DFT-optimized structures) for chemical shift validation .
- Cross-reference with structurally similar compounds, such as ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives, to identify common spectral patterns .
Q. How can reaction conditions be optimized to improve cyclization yields?
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may accelerate cyclization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >85% .
Q. What computational methods predict the compound’s reactivity or target interactions?
- Molecular docking (AutoDock Vina) to model binding poses with enzymes (e.g., kinases), leveraging crystal structures of homologous targets .
- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- QSAR models to correlate substituent modifications (e.g., halogen substitution) with bioactivity trends .
Q. How does substituent variation affect biological activity?
- Chlorine vs. methoxy groups : The electron-withdrawing Cl atom in the benzamido group enhances stability and target binding compared to methoxy derivatives, as shown in SAR studies of analogous compounds .
- Heterocycle substitution : Replacing benzothiazole with benzimidazole reduces activity, highlighting the importance of sulfur-containing rings in π-stacking interactions .
Q. What are the stability considerations under different storage conditions?
- Thermal stability : Store at –20°C in amber vials to prevent degradation (evidenced by HPLC monitoring of related compounds) .
- pH sensitivity : Avoid prolonged exposure to acidic conditions (<pH 4), which hydrolyze the ester group .
Q. How can low yields in cyclization steps be addressed?
- Protecting group strategies : Boc-protection of amines prevents side reactions during cyclization .
- Stepwise purification : Isolate intermediates via column chromatography before cyclization to minimize competing pathways .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
